molecular formula C8H6BrNOS B13681278 2-Bromo-5-methoxyphenyl Isothiocyanate

2-Bromo-5-methoxyphenyl Isothiocyanate

Cat. No.: B13681278
M. Wt: 244.11 g/mol
InChI Key: XCLVMVDCPSXMER-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxyphenyl Isothiocyanate typically involves the reaction of 2-Bromo-5-methoxyaniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then desulfurized to yield the isothiocyanate product .

Industrial Production Methods

Industrial production methods for isothiocyanates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient desulfurization reagents to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxyphenyl Isothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-methoxyphenyl Isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxyphenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s isothiocyanate group is highly reactive, allowing it to interact with thiol groups in cysteine residues, leading to the formation of thiourea linkages .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenyl Isothiocyanate
  • 2-Methoxyphenyl Isothiocyanate
  • 5-Bromo-2-methoxyphenyl Isothiocyanate

Uniqueness

2-Bromo-5-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy substituents on the aromatic ring. This combination of functional groups can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other isothiocyanates .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

1-bromo-2-isothiocyanato-4-methoxybenzene

InChI

InChI=1S/C8H6BrNOS/c1-11-6-2-3-7(9)8(4-6)10-5-12/h2-4H,1H3

InChI Key

XCLVMVDCPSXMER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)N=C=S

Origin of Product

United States

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